

## The ACCELERATE Trial: A Technical Guide to Understanding its Clinical Futility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Evacetrapib |           |  |  |
| Cat. No.:            | B612230     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with **Evacetrapib** in Patients at a High-Risk for Vascular Outcomes) trial. The trial was a pivotal phase 3 study designed to evaluate the efficacy and safety of the cholesteryl ester transfer protein (CETP) inhibitor, **evacetrapib**, in reducing major adverse cardiovascular events. Despite demonstrating profound positive effects on lipid profiles, the trial was terminated prematurely for futility, offering critical insights into the complexities of cardiovascular drug development and the limitations of surrogate endpoints.

## **Executive Summary**

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 12,092 patients at high risk for vascular disease.[1][2] The primary objective was to determine if **evacetrapib**, when added to standard medical therapy, could reduce the incidence of major adverse cardiovascular events.[2] The trial was stopped early by the data and safety monitoring board due to a lack of efficacy.[3][4] While **evacetrapib** produced a dramatic increase in high-density lipoprotein (HDL) cholesterol and a significant decrease in low-density lipoprotein (LDL) cholesterol, these favorable lipid modifications did not translate into a reduction in cardiovascular events.[3][5] This guide will dissect the trial's methodology, present the key data, and explore the potential reasons for its clinical futility.



# **Experimental Protocols**Study Design and Oversight

The ACCELERATE trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted at over 540 sites globally.[2][5] The trial was designed to assess the superiority of **evacetrapib** over placebo in reducing cardiovascular outcomes in high-risk patients.[1] An independent data and safety monitoring board oversaw the safety of the participants and the integrity of the trial data, ultimately recommending the early termination due to futility.[3][4]

### **Patient Population**

A total of 12,092 patients were enrolled in the trial.[1][2] To be eligible, patients had to have a history of high-risk vascular disease, including:

- Acute coronary syndrome within the past 30 to 365 days[1][2]
- Cerebrovascular atherosclerotic disease[3]
- Peripheral vascular arterial disease[3]
- Diabetes mellitus with known coronary artery disease[3]

Key exclusion criteria included:

- Recent (within 30 days) transient ischemic attack, ischemic stroke, or acute coronary syndrome[1]
- Severely elevated blood pressure (≥180/110 mm Hg)[1]
- History of hemorrhagic stroke or intracranial hemorrhage[1]
- New York Heart Association class III or IV congestive heart failure[1]
- Significant renal or liver disease[1]
- History of malignancy within the preceding 3 years[1]



#### **Randomization and Treatment**

Patients were randomly assigned in a 1:1 ratio to receive either 130 mg of **evacetrapib** or a matching placebo daily.[3][5] This was in addition to standard medical therapy for cardiovascular risk reduction, which included statins for the majority of patients.[5]

### **Endpoints**

The primary efficacy endpoint was the time to the first occurrence of any component of a composite of:

- Death from cardiovascular causes[3]
- Myocardial infarction[3]
- Stroke[3]
- Coronary revascularization[3]
- Hospitalization for unstable angina[3]

The key secondary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, and stroke.[2] Other secondary endpoints included changes in lipid levels and the incidence of adverse events.[1]

#### **Data Presentation**

The following tables summarize the key quantitative data from the ACCELERATE trial.

Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                  | Evacetrapib (n=6,038) | Placebo (n=6,054) |
|---------------------------------|-----------------------|-------------------|
| Mean Age (years)                | 65                    | 65                |
| Female (%)                      | 23                    | 23                |
| Diabetes Mellitus (%)           | 68                    | 68                |
| Prior Myocardial Infarction (%) | 67                    | 67                |
| Peripheral Arterial Disease (%) | 14                    | 14                |
| High-Intensity Statin Use (%)   | 46                    | 46                |
| Mean LDL-C (mg/dL)              | 81                    | 81                |
| Mean HDL-C (mg/dL)              | 45                    | 45                |

Data sourced from ACC/AHA Clinical Trial Information.[1]

Table 2: Effects of Evacetrapib on Plasma Lipids and Lipoproteins at 3 Months

| Lipid Parameter       | Evacetrapib | Placebo |
|-----------------------|-------------|---------|
| Mean LDL-C Change (%) | -31.1       | +6.0    |
| Mean HDL-C Change (%) | +133.2      | +1.6    |

Data sourced from the New England Journal of Medicine.[3]

Table 3: Primary and Secondary Efficacy Endpoints



| Endpoint                         | Evacetrapib<br>(Events, %) | Placebo<br>(Events, %) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------|----------------------------|------------------------|--------------------------|---------|
| Primary<br>Composite<br>Endpoint | 12.9                       | 12.8                   | 1.01 (0.91 - 1.11)       | 0.91    |
| CV Death                         | 7.2                        | 7.3                    | -                        | 0.73    |
| Myocardial<br>Infarction         | 4.2                        | 4.2                    | -                        | 0.97    |
| Stroke                           | 1.5                        | 1.6                    | -                        | 0.82    |
| All-Cause<br>Mortality           | 3.8                        | 4.1                    | -                        | 0.06    |

Data sourced from the New England Journal of Medicine and ACC/AHA Clinical Trial Information.[1][3]

Table 4: Key Safety Outcomes

| Safety Outcome                             | Evacetrapib (%) | Placebo (%) | p-value |
|--------------------------------------------|-----------------|-------------|---------|
| Drug Discontinuation due to Adverse Events | 8.6             | 8.7         | 0.86    |
| New-Onset<br>Hypertension                  | 11.4            | 10.1        | <0.05   |
| Mean Change in hs-<br>CRP                  | +4.6            | -8.0        | -       |

Data sourced from ACC/AHA Clinical Trial Information.[1]

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Cholesteryl Ester Transfer Protein (CETP) Inhibition Pathway





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 2. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evacetrapib and Cardiovascular Outcomes in High-Risk Vascular Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- To cite this document: BenchChem. [The ACCELERATE Trial: A Technical Guide to Understanding its Clinical Futility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612230#understanding-the-clinical-futility-of-the-accelerate-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com